molecular formula C9H9FN2 B3346461 2-ethyl-6-fluoro-1H-benzimidazole CAS No. 1195774-88-9

2-ethyl-6-fluoro-1H-benzimidazole

Cat. No.: B3346461
CAS No.: 1195774-88-9
M. Wt: 164.18 g/mol
InChI Key: CIVXQEHQUVADKX-UHFFFAOYSA-N
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Description

2-Ethyl-6-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-fluoro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of 2-fluoroaniline and ethyl glyoxalate under acidic conditions to form the desired benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-fluoro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

2-Ethyl-6-fluoro-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-ethyl-6-fluoro-1H-benzimidazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2-Ethylbenzimidazole: Lacks the fluorine atom, resulting in different chemical properties.

    6-Fluorobenzimidazole: Lacks the ethyl group, affecting its biological activity.

    2-Methyl-6-fluorobenzimidazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 2-Ethyl-6-fluoro-1H-benzimidazole is unique due to the combined presence of the ethyl group and the fluorine atom, which enhances its chemical stability and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-ethyl-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVXQEHQUVADKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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